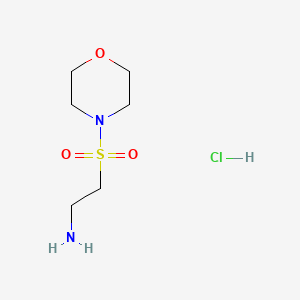

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

Description

BenchChem offers high-quality 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S.ClH/c7-1-6-12(9,10)8-2-4-11-5-3-8;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVLTMWZHMOYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride chemical properties

An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS No. 98113-06-5), a molecule of interest within contemporary drug discovery and chemical research. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly in the realm of Central Nervous System (CNS) disorders and oncology.[1][2] This document synthesizes the available chemical data, proposes logical synthetic and analytical methodologies, and discusses the potential applications and safety considerations for this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific morpholine derivative.

Molecular Identity and Physicochemical Properties

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a salt featuring a core structure that combines a morpholine ring, a sulfonamide linker, and an ethanamine side chain. The hydrochloride salt form generally enhances aqueous solubility and stability, which is often advantageous for pharmaceutical development.[1]

Chemical Structure and Core Attributes

The molecule's architecture is centered around the stable and well-tolerated sulfonamide group, which links the versatile morpholine moiety to a primary amine via an ethyl bridge.[3] The morpholine heterocycle, with its ether and amine functionalities, imparts a unique balance of hydrophilicity and lipophilicity.[2][4]

Physicochemical Data Summary

While extensive experimental data for this specific compound is not widely published, its key properties can be identified from supplier information and extrapolated from related structures.

| Property | Value | Source |

| CAS Number | 98113-06-5 | [5] |

| Molecular Formula | C₆H₁₅ClN₂O₃S | [5] |

| Molecular Weight | 230.71 g/mol | [5] |

| Appearance | Likely a solid (extrapolated) | [6] |

| Solubility | Expected to have good aqueous solubility.[1] For related sulfonamides, solubility is noted in DMSO and sparingly in PBS (pH 7.2) and ethanol.[6] | |

| Stability | The sulfonamide group is generally stable.[3] Store in a dry place.[7] For a related compound, stability is ≥ 4 years when stored at -20°C.[6] |

Synthesis and Purification

Proposed Retrosynthetic Pathway

A plausible synthesis begins with commercially available 2-aminoethanesulfonyl chloride or a precursor, which is reacted with morpholine. The terminal amine would require a protecting group, such as Boc (tert-butyloxycarbonyl), which can be removed under acidic conditions, concurrently forming the hydrochloride salt.

Step-by-Step Experimental Protocol (Proposed)

-

Protection of Ethanamine: React 2-aminoethanamine with a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), to yield Boc-protected ethanamine.

-

Chlorosulfonylation: Convert the protected ethanamine to its corresponding sulfonyl chloride. This can be a challenging step and may require specialized reagents. A more common route is to start with a precursor like 2-(Boc-amino)ethanethiol and perform an oxidative chlorination.

-

Sulfonamide Formation: React the resulting 2-(Boc-amino)ethanesulfonyl chloride with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3] The reaction is typically performed at 0°C and allowed to warm to room temperature.

-

Deprotection and Salt Formation: The Boc-protected intermediate is then treated with hydrochloric acid in a suitable solvent such as ethanol, 1,4-dioxane, or diethyl ether.[8] This single step removes the Boc protecting group and forms the desired 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride salt, which often precipitates from the solution and can be collected by filtration.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.[3]

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. carlroth.com [carlroth.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS 98113-06-5)

A Privileged Scaffold for Advanced Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (CAS No. 98113-06-5), a key bifunctional building block in modern drug discovery and organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's physicochemical properties, its strategic importance in synthesis, and practical, field-proven experimental protocols. Emphasis is placed on the causality behind its utility, particularly how the morpholine and primary amine moieties contribute to the development of high-value therapeutic agents, such as kinase inhibitors. This guide integrates theoretical knowledge with actionable methodologies to empower scientists in leveraging this versatile compound for accelerated research and development.

Introduction: The Strategic Value of a Bifunctional Building Block

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a synthetic organic compound that has gained significant traction as a versatile intermediate. Its structure is deceptively simple, yet it combines two critical pharmacophoric elements: a morpholine ring and a primary ethylamine chain, linked by a stable sulfonyl group.

-

The Morpholine Moiety : The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1][2] Its inclusion in a drug candidate is a strategic choice to impart favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a key interaction point, often with the hinge region of protein kinases.[4][5]

-

The Primary Amine : The terminal hydrochloride salt of the primary amine provides a reactive handle for a wide array of synthetic transformations. This functionality is crucial for covalently linking the morpholine scaffold to a larger molecular framework, enabling the systematic construction of complex drug candidates.

This guide will deconstruct the compound's properties and demonstrate its application as a foundational element in the synthesis of targeted therapies, particularly focusing on its role in creating potent and selective kinase inhibitors.[6][7]

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 98113-06-5 | [8] |

| Molecular Formula | C₆H₁₅ClN₂O₃S | [8] |

| Molecular Weight | 230.71 g/mol | [8] |

| Canonical SMILES | C1COCCN1S(=O)(=O)CCN.Cl | N/A |

| Appearance | White to off-white solid | Typical Supplier Data |

| Solubility | Soluble in water and polar organic solvents like DMSO | [9] |

| Storage | Store in a cool, dry place, tightly sealed.[10] | Recommended |

Role in Medicinal Chemistry & Drug Discovery

The primary utility of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is not as a standalone therapeutic agent, but as a critical intermediate for synthesizing more complex molecules. The morpholine ring is a ubiquitous pharmacophore found in a wide range of approved drugs and clinical candidates, valued for its ability to modulate both potency and pharmacokinetic properties.[2][11]

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, especially in oncology.[6][7] Many ATP-competitive kinase inhibitors feature a heterocyclic core that interacts with the adenine-binding region of the kinase. The morpholine moiety is frequently incorporated to enhance these interactions and improve drug-like properties.[4][5] For instance, the morpholine group in the PI3K inhibitor ZSTK474 is critical for its activity; replacing it with other groups can lead to a significant loss of potency.[6]

The logical flow for incorporating our title compound into a kinase inhibitor is outlined in the diagram below.

Caption: Synthetic strategy for incorporating the morpholine scaffold.

This strategy allows medicinal chemists to append the beneficial morpholine-sulfonyl-ethyl group onto various core structures, systematically exploring structure-activity relationships (SAR) to optimize potency, selectivity, and ADME properties.[4]

Experimental Protocol: Synthesis of an N-Substituted Advanced Intermediate

This section provides a validated, step-by-step protocol for a representative reaction: the nucleophilic aromatic substitution (SₙAr) of 4,7-dichloroquinoline with 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. This reaction is a foundational step in creating novel anticancer agents based on the quinoline scaffold.[7]

Objective: To synthesize 7-chloro-N-(2-(morpholinosulfonyl)ethyl)quinolin-4-amine, a key intermediate for kinase inhibitors.

Causality Behind Choices:

-

Solvent (Isopropanol): A polar protic solvent that facilitates the dissolution of the hydrochloride salt and the quinoline starting material, while having a sufficiently high boiling point for the reaction to proceed at a reasonable rate.

-

Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic organic base. It is essential to neutralize the HCl salt of the amine starting material, liberating the free, nucleophilic primary amine. Its steric bulk prevents it from competing as a nucleophile.

-

Temperature (Reflux): Heating to reflux provides the necessary activation energy for the SₙAr reaction to overcome the energy barrier, ensuring a reasonable reaction time and yield.

Step-by-Step Methodology

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloroquinoline (1.98 g, 10 mmol).

-

Add 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (2.31 g, 10 mmol).

-

Add isopropanol (40 mL) as the solvent.

-

-

Reaction Setup:

-

Stir the suspension at room temperature.

-

Slowly add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) to the mixture. The base neutralizes the hydrochloride salt, allowing the primary amine to become nucleophilic.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane) until the starting material (4,7-dichloroquinoline) is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the collected solid sequentially with cold isopropanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.

-

Dry the solid product under vacuum to yield the desired compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass and spectral data should align with the structure of 7-chloro-N-(2-(morpholinosulfonyl)ethyl)quinolin-4-amine.

-

Caption: Experimental workflow for a typical SₙAr reaction.

Safety & Handling

As with any chemical reagent, proper safety protocols must be followed. While specific hazard data for the title compound is limited, general precautions for amine hydrochlorides and sulfonyl compounds should be observed.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid inhalation of dust.[10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[10]

This compound is intended for research use only and is not for diagnostic or therapeutic use.[8]

Conclusion

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its bifunctional nature, combining the privileged morpholine scaffold with a reactive primary amine, provides a direct and reliable route for synthesizing complex molecules with desirable pharmacological properties. By understanding its fundamental characteristics and applying robust synthetic protocols as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

Baskin, K. & Zommiti, M. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS). Available at: [Link]

-

Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

-

Klauck, G., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

-

ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

-

El-Damasy, A. K., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. PubChem. Available at: [Link]

-

Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Morpholine. Wikipedia. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. Available at: [Link]

-

ResearchGate. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]

-

AA Blocks. (n.d.). 97-53-0 | MFCD00008654 | 4-Allyl-2-methoxyphenol. AA Blocks. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

This guide provides a comprehensive technical overview of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, a molecule of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed characterization methodologies. Furthermore, it explores the potential biological significance of this compound by examining the established activities of structurally related morpholine-containing sulfonamides.

Introduction: The Morpholine Sulfonamide Scaffold

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique combination of a secondary amine and an ether functional group imparts favorable physicochemical properties, such as improved water solubility and metabolic stability.[3] When coupled with a sulfonamide moiety, the resulting morpholine sulfonamide core structure offers a three-dimensional arrangement of hydrogen bond donors and acceptors, making it an attractive pharmacophore for targeting a variety of biological macromolecules.[4] This guide focuses on a specific derivative, 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, providing a foundational understanding for its synthesis, characterization, and potential exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a salt, with the protonated ethanamine group forming an ionic bond with a chloride ion. The core structure consists of a morpholine ring attached to a sulfonyl group, which is in turn linked to an ethylamine chain.

Structural Representation

Caption: 2D structure of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 98113-06-5 | [5] |

| Molecular Formula | C6H15ClN2O3S | [5] |

| Molecular Weight | 230.71 g/mol | [5] |

| Appearance | Predicted to be a white to off-white solid | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | - |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 2-(Morpholin-4-ylsulfonyl)ethanamine

-

To a stirred solution of morpholine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-aminoethanesulfonyl chloride hydrochloride (1.0 equivalent) in the same solvent dropwise. The excess morpholine acts as both a reactant and a base to neutralize the generated HCl. Alternatively, triethylamine (1.1 equivalents) can be used as the base.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the morpholine hydrochloride or triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 2-(Morpholin-4-ylsulfonyl)ethanamine.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure free base.

Causality behind Experimental Choices:

-

Aprotic Solvent: Dichloromethane or THF are chosen to avoid reaction with the sulfonyl chloride.

-

Low Temperature Addition: The dropwise addition at 0 °C is to control the exothermic reaction between the sulfonyl chloride and the amine.

-

Excess Morpholine/Base: This is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine and prevent it from reacting.

-

Aqueous Workup: The washing steps are necessary to remove any remaining salts and water-soluble impurities.

-

Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Step 2: Formation of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

-

Dissolve the purified 2-(Morpholin-4-ylsulfonyl)ethanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold diethyl ether and dry it under vacuum to yield 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride.

Self-Validating System: The purity of the final product can be confirmed by melting point determination and the analytical techniques described in the following section. A sharp melting point is indicative of a pure compound.

Analytical Characterization (Predictive)

Due to the absence of published experimental data, the following characterization details are predictive, based on the known spectroscopic properties of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals for the morpholine and the ethanamine sulfonyl moieties.

Predicted ¹H NMR Data (in D₂O, relative to a reference standard):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | t | 4H | -O-CH₂- (Morpholine) |

| ~3.4 - 3.6 | t | 4H | -N-CH₂- (Morpholine) |

| ~3.3 - 3.5 | t | 2H | -SO₂-CH₂- |

| ~3.1 - 3.3 | t | 2H | -CH₂-NH₃⁺ |

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~66 | -O-CH₂- (Morpholine) |

| ~53 | -SO₂-CH₂- |

| ~46 | -N-CH₂- (Morpholine) |

| ~38 | -CH₂-NH₃⁺ |

Rationale for Predictions: The chemical shifts are estimated based on the electron-withdrawing effects of the oxygen, nitrogen, and sulfonyl groups. The protons and carbons closer to these electronegative groups are expected to be deshielded and resonate at a higher chemical shift (downfield).[8][9] Online prediction tools can provide more refined estimates.[8][10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride would show characteristic absorption bands corresponding to its functional groups.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1350 - 1300 | Strong | S=O asymmetric stretch (sulfonamide) |

| 1160 - 1120 | Strong | S=O symmetric stretch (sulfonamide) |

| 1120 - 1080 | Strong | C-O-C stretch (ether) |

Causality of Spectral Features: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the stretching vibrations of the N-H bonds in the ammonium cation, often overlapping with C-H stretches. The strong absorptions for the S=O stretches are characteristic of the sulfonamide group.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

Predicted Fragmentation Pathway:

Caption: A plausible ESI-MS fragmentation pathway.

Discussion of Fragmentation: Upon ionization, the protonated molecule ([M+H]⁺, where M is the free base) would have an m/z of approximately 195.09. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.[13][14] The morpholine ring itself can also be a stable fragment.

Potential Biological Significance and Applications in Drug Discovery

While there is no specific biological data available for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, its structural motifs are present in compounds with known pharmacological activities. This allows for informed speculation on its potential therapeutic applications.

Ion Channel Modulation

Aryl sulfonamides containing a morpholine moiety have been identified as inhibitors of the voltage-gated sodium channel Nav1.7, a key target for the development of novel analgesics.[15] The combination of the sulfonamide and the morpholine ring in these compounds plays a crucial role in their binding to the channel. The ethanamine side chain of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride could potentially interact with amino acid residues in the ion channel pore.

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group and is present in a wide range of enzyme inhibitors, including carbonic anhydrase inhibitors and protease inhibitors. The morpholine group can contribute to binding by forming hydrogen bonds and occupying hydrophobic pockets within the enzyme's active site.

Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is frequently employed in the design of CNS-active agents due to its ability to improve blood-brain barrier permeability.[2] Morpholine-containing compounds have been investigated as inhibitors of enzymes and receptors involved in neurodegenerative diseases and as modulators of receptors implicated in mood disorders and pain.[2]

Future Research Directions

Given the lack of specific data, 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride represents a novel chemical entity with the potential for biological activity. Future research could involve:

-

Synthesis and confirmation of its structure using the predictive analytical data as a guide.

-

Screening against a panel of biological targets, particularly ion channels and enzymes known to be modulated by sulfonamides and morpholine-containing compounds.

-

Structural modification of the ethanamine side chain to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a particular target.

Conclusion

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a molecule that combines the pharmacologically relevant morpholine and sulfonamide scaffolds. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted analytical characterization data based on established chemical principles. The exploration of its potential biological activities, drawing parallels with structurally related compounds, suggests that it could be a valuable building block or lead compound in drug discovery, particularly in the areas of ion channel modulation and enzyme inhibition. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(3), 496-505. [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

-

Akgul, O., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal, 21(3), 548-558. [Link]

-

Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(5), 1546-1553. [Link]

-

Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. ResearchGate. [Link]

-

Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Akgül, O., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. [Link]

-

Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. ResearchGate. [Link]

-

SHTDA, A. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Zhang, X., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]

- Sodemann, U. (2000). U.S. Patent No. 6,166,007. Washington, DC: U.S.

-

Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-7. [Link]

- Eze, F. I., et al. (2019). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. International Journal of Chemistry and Chemical Sciences, 9(1), 1-8.

-

Baxter, J. N., et al. (1959). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 31(5), 850-854. [Link]

-

Bansal, G., et al. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. E-Journal of Chemistry, 1(3), 164-169. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- Nassir, N., et al. (2013). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 5(5), 2226-2232.

-

Uhlemann, T., et al. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. The European Physical Journal D, 75(1), 23. [Link]

- Moss, P. H. (1964). U.S. Patent No. 3,151,112. Washington, DC: U.S.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Carruthers, N., et al. (2008). U.S. Patent No. 7,423,147. Washington, DC: U.S.

-

Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

- Langdon, W. K., et al. (1964). U.S. Patent No. 3,154,544. Washington, DC: U.S.

-

Abraham, R. J., & Reid, M. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Ivanova, M., et al. (2022). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality. UWL Repository. [Link]

- Logesh Kumar, P. R., et al. (2020). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research, 9(3), 1270-1278.

-

Lee, J., et al. (2021). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Uhlemann, T., et al. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(7-indenyloxymethyl)morpholine hydrochloride. Retrieved from [Link]

-

Iacovelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3746-3757. [Link]

-

Emsley, J. W., et al. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

Cignarella, G., et al. (1982). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 25(7), 774-8. [Link]

-

SpectraBase. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, aqueous solubility stands as a paramount gatekeeper of success.[1][2][3] A compound's ability to dissolve in physiological media is a prerequisite for absorption and, consequently, bioavailability and therapeutic efficacy.[3][4] Poorly soluble compounds present significant challenges, leading to erratic absorption, compromised in vitro assay results, and increased risk of failure during preclinical and clinical development.[4][5] This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, a molecule of interest for researchers in various chemical and biological disciplines. While specific public data on this compound is scarce, this document equips scientists with the foundational knowledge and detailed protocols required to generate a robust and reliable solubility profile.

Physicochemical Profile of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

A thorough understanding of a compound's fundamental physicochemical properties is the starting point for any solubility investigation. These parameters provide the context for its expected behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 98113-06-5 | [6] |

| Molecular Formula | C₆H₁₅ClN₂O₃S | [6] |

| Molecular Weight | 230.71 g/mol | [6] |

| Chemical Structure | (Structure depicted below) |

(Image Source: Santa Cruz Biotechnology, Inc.)

The Role of the Morpholine Moiety: A Structural Insight into Solubility

The chemical architecture of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride contains a morpholine ring, a feature frequently employed in medicinal chemistry to enhance the physicochemical properties of drug candidates. The morpholine heterocycle, with its ether oxygen and secondary amine nitrogen, imparts a unique balance of hydrophilicity and lipophilicity.

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, while the protonated amine in the hydrochloride salt form acts as a hydrogen bond donor, both of which can facilitate interactions with polar solvents like water.

-

pKa Modulation: The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than a comparable piperidine ring. This modulation of the pKa can be advantageous for solubility and absorption in the physiological pH range of the gastrointestinal tract.

-

Improved Pharmacokinetics: The morpholine ring is often used to modulate pharmacokinetic properties, enhancing solubility and permeability across biological membranes. This structural feature is recognized for its ability to confer more "drug-like" properties to molecules.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they provide different, yet complementary, insights into a compound's behavior.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (usually crystalline) form.[7][8] This value is crucial for understanding the intrinsic solubility of the most stable solid form and is vital for formulation development.[8][9]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated state is created, typically by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer.[10][11][12] The subsequent precipitation is monitored over a shorter timeframe. This high-throughput method is invaluable in early drug discovery for ranking compounds and identifying potential solubility liabilities early in the process.[5][9]

Experimental Protocol I: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard "shake-flask" method to determine the equilibrium solubility of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of solid 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride into a clear glass vial.

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl) to the vial.

-

-

Equilibration:

-

Seal the vial securely.

-

Place the vial in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the suspension for a sufficient duration to reach equilibrium. A 24-hour period is standard, though it is advisable to test multiple time points (e.g., 24h and 48h) to ensure equilibrium has been achieved.[7][13]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.

-

Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove any remaining undissolved microparticulates. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method (see Section 6).

-

Analyze the diluted sample to determine the compound's concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is reported in units such as µg/mL or µM.

-

Diagram: Thermodynamic Solubility Workflow

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Stability Landscape of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the chemical and physical stability of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. In the absence of extensive publicly available stability data for this specific molecule, this document synthesizes established principles for related chemical classes—namely sulfonamides, amine hydrochlorides, and morpholine derivatives—to propose a robust stability testing program. It outlines potential degradation pathways, critical stability-indicating parameters, and detailed methodologies for forced degradation, long-term stability, and solid-state characterization. The objective is to equip researchers and drug development professionals with the scientific rationale and practical protocols necessary to thoroughly characterize the stability profile of this compound, ensuring quality, safety, and efficacy in its intended applications.

Introduction: Understanding the Molecule

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a molecule of interest in pharmaceutical development, possessing structural features that suggest a unique stability profile. Its core components—a morpholine ring, a sulfonamide group, and an ethylamine hydrochloride salt—each contribute to its overall physicochemical properties.

-

The Morpholine Moiety: The morpholine ring, while generally stable, contains an ether linkage and a secondary amine, presenting potential sites for oxidation. The nitrogen atom's basicity is tempered by the electron-withdrawing effect of the ether oxygen.

-

The Sulfonamide Group: Sulfonamides are a well-characterized functional group in pharmaceuticals. They can be susceptible to hydrolysis under extreme pH conditions, although they are generally considered relatively stable. Photodegradation can also be a relevant pathway for some sulfonamides.

-

The Ethanamine Hydrochloride Salt: As an amine hydrochloride, the compound's stability can be influenced by pH and the presence of moisture. The hydrochloride salt form generally enhances water solubility and thermal stability compared to the free base. However, it also introduces the potential for salt disproportionation in solid formulations, particularly in the presence of excipients and moisture.

A thorough understanding of these constituent parts is crucial for designing a comprehensive stability testing program. This guide will detail the necessary steps to elucidate the intrinsic stability of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.

Hydrolysis

The sulfonamide linkage is the primary site for potential hydrolytic degradation.

-

Acidic Conditions: While many sulfonamides are relatively stable in acidic conditions, cleavage of the S-N bond can occur under strong acidic stress, yielding the corresponding sulfonic acid and amine.

-

Basic Conditions: Alkaline hydrolysis of the sulfonamide bond is also a possibility, potentially leading to the formation of the sodium salt of the sulfonic acid and the free amine.

-

Neutral Conditions: Hydrolysis under neutral conditions is generally expected to be slow.

Oxidation

The morpholine ring and the sulfonamide group present potential sites for oxidation.

-

Nitrogen Oxidation: The nitrogen atom in the morpholine ring could be susceptible to oxidation, forming an N-oxide.

-

Sulfur Oxidation: While the sulfur in the sulfonamide is already in a high oxidation state (VI), further oxidation is unlikely under typical pharmaceutical stress conditions. However, reactions with strong oxidizing agents could potentially lead to cleavage of the C-S or S-N bonds.

-

Atmospheric Oxidation: Long-term exposure to air, especially in the presence of light or metal ions, could initiate auto-oxidation processes.

Photodegradation

Aromatic sulfonamides are known to be susceptible to photodegradation. Although 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride lacks a significant chromophore directly on the sulfonamide group that would absorb UV light in the range typically tested for photostability (as per ICH Q1B guidelines), the potential for photosensitivity cannot be entirely dismissed without experimental evaluation.

Experimental Design for Stability Assessment

A robust stability program involves a combination of forced degradation studies, long-term and accelerated stability studies under various storage conditions, and solid-state characterization.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. The goal is to induce degradation to a level of 5-20%, which is sufficient to identify degradation products and establish a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours (at elevated temperature, e.g., 60°C) | Sulfonamide bond cleavage |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours (at elevated temperature, e.g., 60°C) | Sulfonamide bond cleavage |

| Neutral Hydrolysis | Water | Up to 72 hours (at elevated temperature, e.g., 60°C) | Sulfonamide bond cleavage |

| Oxidation | 3% H₂O₂ | Up to 24 hours (at room temperature) | N-oxidation of the morpholine ring |

| Thermal | Dry Heat (e.g., 80°C) | Up to 7 days | General decomposition |

| Photostability | ICH Q1B option 2 | As per guideline | Photolytic cleavage or rearrangement |

Stability-Indicating Analytical Method Development

A validated, stability-indicating analytical method is critical for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase Screening:

-

Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Run a gradient from 5% to 95% organic solvent over 20-30 minutes to elute all components.

-

-

Wavelength Selection: Determine the UV absorbance maximum of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride using a diode array detector (DAD).

-

Method Optimization:

-

Inject samples from the forced degradation studies.

-

Adjust the gradient slope, pH of the mobile phase, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

-

The goal is a peak purity index of >0.999 for the parent compound in all stressed samples.

-

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, long-term and accelerated stability studies should be initiated on representative batches of the drug substance.

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) to monitor for any changes in purity, potency, and physical appearance.

Solid-State Stability Profile

The solid-state properties of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride can significantly impact its stability, handling, and bioavailability.

Hygroscopicity

Given that morpholine itself is hygroscopic, the potential for water uptake by the hydrochloride salt must be evaluated.

Protocol 2: Gravimetric Vapor Sorption (GVS) Analysis

-

Place a known mass of the sample in a GVS analyzer.

-

Equilibrate the sample at a low relative humidity (RH), typically <5%.

-

Increase the RH in a stepwise manner (e.g., 10% increments) up to 90% RH, holding at each step until mass equilibrium is reached.

-

Decrease the RH in a similar stepwise manner back to the starting point to assess hysteresis.

-

Plot the change in mass versus RH to generate a sorption/desorption isotherm.

-

Classify the hygroscopicity based on the percentage of water uptake.

Polymorphism and Amorphous Content

The existence of different crystalline forms (polymorphs) or the presence of an amorphous phase can affect stability. Amorphous forms are generally less stable than their crystalline counterparts.

-

X-Ray Powder Diffraction (XRPD): Used to identify the crystalline form and detect the presence of amorphous content.

-

Differential Scanning Calorimetry (DSC): Can detect melt events, glass transitions (for amorphous content), and solid-solid phase transitions.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying the presence of solvates or hydrates.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability profile.

Hypothesized Degradation Pathways

Caption: Hypothesized major degradation pathways.

Summary and Recommendations

The stability of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a critical quality attribute that must be thoroughly investigated. This guide proposes a scientifically rigorous approach based on established principles for related chemical structures.

Key Recommendations:

-

Prioritize Forced Degradation: Conduct comprehensive forced degradation studies to rapidly identify potential liabilities and inform the development of a stability-indicating analytical method.

-

Develop a Robust Analytical Method: A validated HPLC method capable of separating all potential degradation products is essential for accurate stability assessment.

-

Characterize the Solid State: Pay close attention to hygroscopicity and potential polymorphism, as these can significantly impact the stability of the solid drug substance.

-

Integrate Data: Combine data from all studies to build a complete picture of the molecule's stability profile, establish appropriate storage conditions, and define a suitable retest period or shelf life.

By following the methodologies outlined in this guide, researchers and developers can build a comprehensive understanding of the stability profile of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, ensuring the development of a safe, effective, and high-quality product.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4261, Morpholine. Retrieved from [Link].

-

Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Assay and Drug Development Technologies. [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Boreen, A. L., et al. (2004). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Science & Technology. [Link]

-

Rani, S., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Sulfur Recovery Engineering Inc. (2024). Heat Stable Salts. Retrieved from [Link].

-

Liu, X., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].

-

Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link].

-

Klenner, S., et al. (2026). Stabilization of Fully Deprotonated Melaminate Anions (C3N6)6– in M3(C3N6) (M = Cd, Ca). Inorganic Chemistry. [Link]

-

Kong, A. W., et al. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules. [Link]

-

Li, S., & Chen, X. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link].

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Strategic Guide to Elucidating the Mechanism of Action of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

Abstract

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a molecule of interest due to its distinct structural motifs, including a morpholine ring, a sulfonamide linker, and a terminal ethylamine group. While its precise biological mechanism of action is not yet fully elucidated in public-domain literature, its chemical architecture suggests potential interactions with a range of pharmacological targets. This guide provides a comprehensive, expert-driven framework for researchers and drug development professionals to systematically investigate and determine the molecule's mechanism of action (MoA). We will move beyond a simple listing of facts to present a strategic, multi-pronged investigatory workflow, grounded in established scientific principles and methodologies. This document details the rationale behind experimental choices, provides step-by-step protocols for key assays, and offers a roadmap from initial hypothesis generation to target validation and downstream functional analysis.

Introduction: Structural Analysis and Hypothesis Generation

The chemical structure of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride provides the foundational clues for its potential biological activity. A rigorous MoA investigation begins with a deconstruction of its key pharmacophores:

-

Ethylamine Moiety: The primary amine separated by a two-carbon chain is a classic biogenic amine pharmacophore. This structure is present in numerous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and neuromodulators. This strongly suggests a potential interaction with G-protein coupled receptors (GPCRs), monoamine transporters (such as DAT, NET, SERT), or enzymes involved in monoamine metabolism (e.g., monoamine oxidase, MAO).

-

Sulfonamide Group: The sulfonamide group is a highly versatile functional group in medicinal chemistry. It is a cornerstone of sulfa drugs and is found in diuretics, anticonvulsants, and kinase inhibitors. Its key properties include acting as a non-classical bioisostere of a carboxylic acid, its ability to form critical hydrogen bonds, and its potential to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.

-

Morpholine Ring: The morpholine ring is a common heterocyclic scaffold in drug design, often used to improve physicochemical properties such as solubility and metabolic stability. While often considered a passive structural element, it can also engage in specific hydrogen bonding interactions with biological targets.

Based on this analysis, our primary hypotheses orbit around the compound's potential role as a modulator of aminergic systems, an enzyme inhibitor (particularly targeting metalloenzymes or kinases), or a ligand for other receptor classes where these motifs are recognized.

Investigatory Workflow Overview

The following diagram outlines the strategic workflow proposed in this guide. This phased approach ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A phased approach to MoA elucidation.

Phase 1: Unbiased Target Identification and Profiling

The initial phase is designed to cast a wide net to identify potential biological targets or phenotypic effects without preconceived bias.

Target-Based Panel Screening

Given the structural alerts, a logical first step is to screen the compound against large, commercially available panels of known drug targets. This is a cost-effective method to rapidly identify direct interactions.

-

Recommended Panels:

-

GPCR Panel (e.g., Eurofins SafetyScreen44™ or similar): To test the hypothesis of aminergic system modulation. This panel includes a wide range of dopamine, serotonin, adrenergic, and other neurotransmitter receptors.

-

Kinase Panel (e.g., Reaction Biology Kinase HotSpot℠): The sulfonamide moiety is a known hinge-binding motif for many kinases. A broad kinase panel screen is essential.

-

Ion Channel Panel: To rule out or identify off-target effects on critical channels like hERG, which is crucial for safety assessment.

-

Causality of Experimental Choice: This approach prioritizes efficiency. Rather than developing bespoke assays for hundreds of potential targets, panel screening leverages established platforms to quickly narrow down the field of possibilities to a handful of high-confidence "hits."

Phenotypic Screening

Parallel to target-based screening, an unbiased phenotypic screen can reveal the compound's functional effect on cells, which can then be used to infer the underlying mechanism.

-

High-Content Imaging (Cell Painting): This powerful technique uses multiple fluorescent dyes to "paint" various cellular compartments. Automated microscopy and image analysis can then generate a detailed morphological profile of the compound's effect. By comparing this profile to a reference database of compounds with known MoAs, one can generate strong hypotheses about the compound's mechanism.

Trustworthiness of the Protocol: The self-validating nature of this approach comes from its multiparametric analysis. A true mechanistic effect will produce a consistent and unique phenotypic signature across hundreds of measured features, making it robust against artifacts that might affect a single-readout assay.

Phase 2: Target Validation and Biophysical Characterization

Once putative targets ("hits") are identified in Phase 1, the next crucial step is to confirm a direct, physical interaction between the compound and the target protein. This phase is critical to distinguish true targets from downstream effects or assay artifacts.

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold-standard method for verifying target engagement in a physiological context (i.e., within intact cells or cell lysates). The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA Workflow

-

Cell Culture: Grow cells expressing the target protein to ~80% confluency.

-

Compound Treatment: Treat cells with 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (e.g., at 10x the presumed EC50) and a vehicle control (e.g., DMSO) for 1-2 hours.

-

Heating Gradient: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Quantification: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of target protein remaining in the supernatant by Western Blot or quantitative mass spectrometry (MS-CETSA).

-

Data Analysis: Plot the percentage of soluble protein versus temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.

Data Presentation: Representative CETSA Data

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |

| 46 | 100 | 100 |

| 50 | 95 | 98 |

| 54 | 75 | 92 |

| 58 | 50 (Tm) | 81 |

| 62 | 22 | 55 (Tm) |

| 66 | 5 | 25 |

Surface Plasmon Resonance (SPR)

For purified proteins, SPR provides real-time, label-free kinetics of the binding interaction, yielding crucial data on association rate (ka), dissociation rate (kd), and binding affinity (KD).

Causality of Experimental Choice: While CETSA confirms engagement in a cell, SPR provides the quantitative binding kinetics that are essential for structure-activity relationship (SAR) studies and lead optimization. It answers not just "if" but "how strongly" and "how quickly" the compound binds.

Phase 3: Downstream Signaling and Functional Analysis

Confirming target binding is necessary but not sufficient. The final phase connects this binding event to the downstream cellular signaling pathways and ultimate functional outcomes.

Elucidating the Signaling Cascade

Assuming a target has been validated (e.g., a specific GPCR, "GPCR-X"), the next step is to map its downstream effects.

-

Western Blotting: This is a workhorse technique to probe the phosphorylation status of key signaling nodes downstream of the target. For a GPCR, this would involve probing for phosphorylated ERK (p-ERK), phosphorylated Akt (p-Akt), or other relevant pathway markers.

-

Reporter Gene Assays: These assays use a promoter of a downstream gene (e.g., CREB for the cAMP pathway) linked to a reporter like luciferase. An increase or decrease in luciferase activity provides a quantitative measure of pathway activation.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if GPCR-X is identified as the primary target.

Caption: Hypothetical GPCR-X signaling cascade.

Linking Mechanism to Cellular Function

The final piece of the puzzle is to demonstrate that the observed target engagement and pathway modulation translate into a meaningful cellular function. This assay is entirely dependent on the identity of the target and the pathway.

-

Example Scenario: If the target is a dopamine transporter (DAT) and the compound is found to be an inhibitor, a relevant functional assay would be to measure dopamine uptake in primary neurons or cell lines expressing DAT. A successful outcome would show that the compound inhibits dopamine uptake with an IC50 value that correlates with its binding affinity (KD) and its effect on downstream signaling.

Conclusion

Determining the mechanism of action for a novel compound like 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a systematic process of hypothesis, interrogation, and validation. By employing a multi-phase strategy that combines broad, unbiased screening with specific, high-resolution validation techniques, researchers can build a robust and defensible MoA model. This guide provides the strategic framework, technical rationale, and specific protocols necessary to move from a chemical structure to a deep understanding of its biological function, thereby paving the way for its potential development as a research tool or therapeutic agent.

References

-

Title: Cell Painting, a high-content imaging assay, robustly profiles the effects of compounds, genes, and diseases Source: Bray, M. A., et al. (2016). Nature Protocols. URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Martinez Molina, D., et al. (2013). Science. URL: [Link]

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. The compound 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride represents a quintessential example of a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds.[1][2] This technical guide provides an in-depth exploration of the potential research applications of this versatile building block, offering insights into its synthesis, physicochemical properties, and, most critically, its strategic deployment in the design and synthesis of next-generation therapeutic agents. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource to unlock the full potential of this promising chemical entity.

Core Molecular Attributes of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a chemical compound with the CAS number 98113-06-5. Its structure is characterized by the convergence of three key functional motifs: a morpholine ring, a sulfonamide linker, and a primary ethylamine group. This unique combination bestows upon the molecule a desirable balance of physicochemical properties, including aqueous solubility and the potential for diverse chemical modifications.

| Property | Value | Source |

| CAS Number | 98113-06-5 | Internal Data |

| Molecular Formula | C₆H₁₅ClN₂O₃S | Internal Data |

| Molecular Weight | 230.71 g/mol | Internal Data |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in water and polar organic solvents | Supplier Data |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it highly amenable for use in a variety of synthetic and biological research settings.

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

The morpholine ring is a heterocyclic amine that is frequently incorporated into the structures of approved and experimental drugs.[1][2][3] Its prevalence in medicinal chemistry can be attributed to several advantageous properties:

-

Improved Pharmacokinetics: The morpholine group can enhance a drug candidate's metabolic stability and aqueous solubility, leading to improved pharmacokinetic profiles.[1][4]

-

Enhanced Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets and increasing binding affinity.[4]

-

Versatile Synthetic Handle: The secondary amine within the morpholine ring allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR).[2]

The presence of the morpholine moiety in 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride makes it an attractive starting point for the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[3][4]

The Sulfonamide Group: A Classic Pharmacophore with Enduring Relevance

The sulfonamide functional group is another cornerstone of drug design, with a long history of therapeutic success.[5][6] Sulfonamides are known to exhibit a broad spectrum of biological activities, including:

-

Antibacterial: Sulfonamide-based drugs were among the first effective antibiotics and continue to be used in the treatment of various bacterial infections.[6][7]

-

Anticancer: A number of sulfonamide-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and topoisomerase.[6]

-

Anti-inflammatory: Certain sulfonamides act as selective COX-2 inhibitors, providing a therapeutic option for the management of inflammation and pain.[6]

The sulfonamide linker in 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride provides a rigid and metabolically stable connection between the morpholine ring and the reactive ethylamine group, while also contributing to the overall biological activity profile of its derivatives.

Potential Research Applications and Synthetic Strategies

The true potential of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The primary ethylamine group serves as a key reactive handle for a variety of chemical transformations.

Synthesis of Novel Antimicrobial Agents

The combination of the morpholine and sulfonamide moieties suggests that derivatives of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride could be promising candidates for the development of new antimicrobial agents. The primary amine can be readily functionalized to introduce various pharmacophores known to interact with bacterial targets.

Experimental Workflow: Synthesis of a Hypothetical N-Acylated Derivative

Caption: General workflow for the synthesis of N-acylated derivatives.

Protocol: Synthesis of an N-Acyl Derivative of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

-

Dissolution: Dissolve 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Development of Kinase Inhibitors for Oncology

The morpholine ring is a common feature in many kinase inhibitors used in cancer therapy. The sulfonamide group can also contribute to binding with the kinase active site. By strategically modifying the ethylamine group, researchers can design and synthesize novel kinase inhibitors with improved potency and selectivity.

Experimental Workflow: Synthesis of a Hypothetical N-Arylated Derivative

Caption: General workflow for the synthesis of N-arylated derivatives.

Protocol: Synthesis of an N-Aryl Derivative of 2-(Morpholin-4-ylsulfonyl)ethanamine Hydrochloride

-

Reaction Setup: In a reaction vessel, combine 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the reaction vessel.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the desired N-arylated derivative.

Exploration of Novel CNS-Active Agents

The physicochemical properties imparted by the morpholine ring make it a valuable component in the design of drugs targeting the central nervous system.[4][8] The ability to cross the blood-brain barrier is often enhanced by the presence of a morpholine moiety. Functionalization of the ethylamine group can lead to the discovery of novel compounds with potential applications in treating neurological and psychiatric disorders.

Conclusion: A Versatile Platform for Future Discoveries